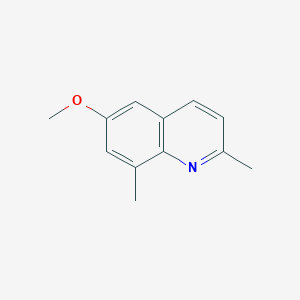

6-Methoxy-2,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H13NO |

|---|---|

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

6-methoxy-2,8-dimethylquinoline |

InChI |

InChI=1S/C12H13NO/c1-8-6-11(14-3)7-10-5-4-9(2)13-12(8)10/h4-7H,1-3H3 |

Clé InChI |

LYWSMQPSEXIKEF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C1)C=C(C=C2C)OC |

Origine du produit |

United States |

Research Applications and Detailed Findings

Role in the Development of Novel Synthetic Methods

The synthesis of quinoline (B57606) derivatives, including those structurally related to this compound, often serves as a platform for developing and showcasing new synthetic methodologies. For example, the development of a palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) provides a redox-neutral pathway to functionalized 2-substituted quinolines. mdpi.com Such methods are crucial for expanding the toolbox of organic chemists, enabling the efficient construction of complex heterocyclic systems.

Utility as a Scaffold in Medicinal Chemistry Research

Quinoline derivatives are a cornerstone of medicinal chemistry due to their wide range of biological activities. nih.gov While specific studies on this compound are not extensively detailed in the provided search results, the broader class of methoxy- and methyl-substituted quinolines has been investigated for various therapeutic applications. For instance, a series of 6-methoxy-2-arylquinoline analogues were designed and synthesized as potential P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer. nih.gov This research highlights the importance of the 6-methoxyquinoline (B18371) scaffold in designing molecules that can modulate biological targets. nih.gov

Application in Materials Science and Catalysis

The photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science. Certain quinoline-based compounds exhibit fluorescence, suggesting their potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net The nitrogen atom in the quinoline ring can also act as a ligand, coordinating with metal centers to form catalysts for various organic transformations.

Computational and Theoretical Studies on 6 Methoxy 2,8 Dimethylquinoline and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and optimizing the geometry of 6-Methoxy-2,8-dimethylquinoline. These calculations provide a detailed understanding of the molecule's stability, reactivity, and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For quinoline (B57606) derivatives, the HOMO-LUMO energy gap is a critical parameter that influences their electronic properties and reactivity. A smaller energy gap generally implies higher reactivity. Computational studies on related systems have shown that the introduction of substituents can significantly alter these energy levels. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic transitions.

Computational methods are instrumental in predicting the spectroscopic parameters of molecules like this compound, which aids in their characterization. Theoretical calculations can provide valuable insights into their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated to help interpret experimental data, providing a deeper understanding of the molecular structure and the electronic environment of the atoms. researchgate.net Similarly, the prediction of UV-Vis absorption spectra through time-dependent DFT (TD-DFT) calculations can elucidate the electronic transitions responsible for the observed absorption bands. researchgate.net These computational predictions are a valuable complement to experimental spectroscopic techniques.

Computational Approaches to Understanding Solvent Interactions and Solvation Properties of Quinolinium Ions, particularly the effect of substituents on clustering propensity

The interaction of quinolinium ions with solvents is a key factor in their chemical behavior, and computational methods are essential for elucidating these interactions. The polarity of the solvent and the nature of substituents on the quinoline ring significantly influence the solvation process. sibran.rusciencepg.com

For instance, polar solvents can stabilize charged species like quinolinium ions through dipole-dipole interactions or hydrogen bonding. sibran.rursc.org The presence of different substituents can affect the charge distribution on the quinolinium ion, thereby altering its interaction with solvent molecules. nih.gov This can, in turn, influence the propensity of these ions to form clusters in solution. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the solvent environment and predict how it affects the properties and reactivity of the solute. sibran.ru

Modeling of Reaction Mechanisms and Transition States for Quinoline Syntheses

Computational modeling is a powerful tool for investigating the reaction mechanisms and identifying the transition states involved in the synthesis of quinolines. acs.org Various synthetic routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be modeled to understand the energy profiles and the structures of intermediates and transition states. nih.gov This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. For example, DFT calculations can be used to explore the potential energy surface of a reaction, helping to elucidate the most favorable reaction pathway. acs.org

Ligand Design and Computational Screening for Catalytic Applications

Quinoline derivatives are important scaffolds in the design of ligands for catalytic applications. nih.gov Computational screening methods can be used to rapidly evaluate a large number of potential quinoline-based ligands to identify candidates with desirable properties for a specific catalytic process. nih.govmdpi.com

This in-silico approach involves creating a virtual library of ligands and using computational tools to predict their binding affinities and catalytic activities. nih.govmdpi.com This process can significantly accelerate the discovery of new and efficient catalysts. For instance, the design of quinoline-based ligands for transition metal catalysts can be guided by computational studies that predict the electronic and steric effects of different substituents on the catalytic performance. acs.org

Structure Activity Relationship Sar Studies of 6 Methoxy 2,8 Dimethylquinoline Derivatives in Chemical Interactions

Impact of Substituents on Molecular Conformation and Planarity within the Quinoline (B57606) Ring System

The quinoline ring system is inherently planar due to its aromatic nature. biologyinsights.com However, the introduction of substituents can induce minor deviations from perfect planarity. In the case of 6-Methoxy-2,8-dimethylquinoline, the substituents are relatively small and are not expected to cause significant distortion of the core ring structure.

Role of Methoxy (B1213986) and Methyl Groups at Specific Positions on Reactivity and Selectivity

The substituents on the quinoline ring play a critical role in modulating its electronic properties and, consequently, its reactivity. minia.edu.eg

Methoxy Group (-OCH₃) at Position 6: The methoxy group is a powerful electron-donating group due to the resonance effect of the oxygen's lone pairs, which can delocalize into the aromatic ring. stackexchange.comvaia.com This increases the electron density of the benzene (B151609) half of the quinoline system, making it more susceptible to electrophilic substitution reactions. While it is also weakly electron-withdrawing via an inductive effect due to oxygen's electronegativity, the resonance effect typically dominates, especially for substituents at the para-position (position 6 is para to the ring fusion). stackexchange.comviu.ca

The combination of these electron-donating groups makes the this compound ring system more electron-rich than unsubstituted quinoline, which generally enhances its reactivity towards electrophiles and influences its interaction with biological targets. acs.org

Investigation of Steric and Electronic Effects of Substituents on Chemical Recognition and Molecular Interactions

The interplay of steric and electronic effects is fundamental to how a molecule is recognized by and interacts with other molecules, such as enzymes or receptors.

Electronic Effects: The electron-donating nature of the methoxy and methyl groups increases the electron density across the quinoline scaffold. stackexchange.comviu.ca This enhanced electron density can strengthen π-π stacking interactions, which are crucial for binding to flat aromatic surfaces, such as those in the active sites of certain enzymes or between DNA base pairs. biologyinsights.comresearchgate.net

Steric Effects: The methyl groups at positions 2 and 8 introduce steric bulk. The C2-methyl group can influence the orientation of any molecule binding near the nitrogen atom. The C8-methyl group, due to its proximity to the nitrogen, creates a sterically hindered "peri" region. nih.gov This steric hindrance can provide selectivity, preventing the molecule from binding to certain targets while promoting a snug fit in others. For example, in some quinoline-based inhibitors, steric bulk can be exploited to block metabolism at certain positions, enhancing the molecule's stability and duration of action. researchgate.net

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Interaction |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 6 | Strongly Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Moderate | Enhances π-π stacking, potential for hydrogen bonding |

| Methyl (-CH₃) | 2 | Weakly Electron-Donating (Inductive/Hyperconjugation) | Moderate | Influences binding near the quinoline nitrogen |

| Methyl (-CH₃) | 8 | Weakly Electron-Donating (Inductive/Hyperconjugation) | Significant (Peri-interaction) | Creates steric hindrance, providing binding selectivity |

Structure-Mechanism Relationships in Enzyme Inhibition and Target Binding from a Chemical Interaction Perspective

While specific studies on this compound are limited, the broader class of quinoline derivatives is known to inhibit various enzymes and bind to biomolecular targets through several mechanisms. nih.govnih.gov

Quinoline derivatives are well-documented as DNA intercalators and topoisomerase inhibitors. biologyinsights.comnih.gov

DNA Intercalation: The flat, aromatic structure of the quinoline ring is ideal for intercalation, a process where the molecule inserts itself between the base pairs of a DNA strand. patsnap.com This interaction is primarily driven by π-π stacking forces. biologyinsights.com Intercalation can unwind the DNA helix, creating a physical barrier that obstructs the molecular machinery responsible for DNA replication and transcription, a mechanism exploited by some anticancer and antimicrobial drugs. patsnap.comnih.gov The binding affinity and mode can be influenced by substituents; for instance, positively charged side chains often enhance binding, though uncharged systems can also intercalate. nih.govrsc.org

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA. Many anticancer drugs function by inhibiting these enzymes. nih.gov Quinoline-based compounds can act as "topoisomerase poisons," which stabilize the temporary complex formed between the enzyme and cleaved DNA. biologyinsights.comnih.gov This prevents the re-ligation of the DNA strands, leading to double-strand breaks and triggering cell death. The specific interactions within the enzyme's active site are dictated by the quinoline's substitution pattern.

Modifying the quinoline core is a key strategy in drug design to fine-tune binding affinity and selectivity. nih.gov

Electronic Modifications: Altering the electronic nature of the ring affects its ability to participate in crucial interactions. Studies on various quinoline-based inhibitors show that introducing electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can dramatically alter activity. acs.org For example, in a series of 4-aminoquinolines, a chlorine atom at the C7 position was found to be essential for antimalarial activity. youtube.comyoutube.com

Steric Modifications: Changing the size and shape of substituents affects how the molecule fits into its binding site. A bulkier group might create a more favorable interaction in a large hydrophobic pocket or, conversely, prevent binding through steric clash. The introduction of groups that can participate in hydrogen bonding can also significantly increase binding affinity. acs.org The specific placement of the methyl groups in this compound would be expected to confer a distinct binding profile compared to other isomers or less substituted quinolines.

Pharmacophore Analysis and Design Principles for Quinoline-Based Scaffolds in Chemical Research

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological target. For quinoline-based scaffolds, pharmacophore models often include key features like an aromatic ring system, hydrogen bond acceptors/donors, and hydrophobic regions. researchgate.netnih.gov

Pharmacophore Features of Quinoline Derivatives:

Aromatic Ring(s): Essential for π-π stacking and hydrophobic interactions. researchgate.net

Hydrogen Bond Acceptors: The quinoline nitrogen is a key hydrogen bond acceptor. Other substituents, like a methoxy group, can also participate. researchgate.netmdpi.com

Hydrogen Bond Donors: While not present in the parent this compound, adding amine or hydroxyl groups is a common design strategy to introduce hydrogen bond donor capabilities. researchgate.net

Hydrophobic Features: The aromatic rings and alkyl substituents like methyl groups contribute to hydrophobic interactions. mdpi.com

Design Principles: The design of new chemical entities based on the quinoline scaffold often involves a "molecular hybridization" strategy, where the quinoline core is combined with other bioactive moieties to enhance activity or target multiple pathways. nih.gov Computational tools like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are used to predict how modifications will affect binding. nih.govmdpi.com These models help rationalize the importance of steric and electrostatic fields for binding affinity and guide the design of new derivatives with improved potency and selectivity. mdpi.comnih.gov

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Role in Molecular Interaction |

|---|---|---|

| Aromatic Ring System | Fused Benzene and Pyridine (B92270) Rings | π-π Stacking, Hydrophobic Interactions |

| Hydrogen Bond Acceptor | Quinoline Nitrogen Atom, Methoxy Oxygen | Formation of directional hydrogen bonds with target |

| Hydrophobic Center | Methyl Groups, Aromatic Rings | Binding to non-polar pockets in a target |

Advanced Chemical Transformations and Reactivity of 6 Methoxy 2,8 Dimethylquinoline

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring System

The reactivity of the 6-Methoxy-2,8-dimethylquinoline ring system towards electrophilic substitution is governed by the directing effects of its substituents. The methoxy (B1213986) group at the 6-position is an activating, ortho-, para-directing group, while the methyl groups at positions 2 and 8 are weakly activating. The inherent reactivity of the quinoline ring itself directs electrophiles primarily to the 5- and 8-positions. In this specific molecule, the 8-position is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the 5- and 7-positions. For instance, nitration of the closely related 6-methoxy-2-methylquinoline results in the formation of 6-methoxy-2-methyl-8-nitroquinoline, demonstrating substitution at the 8-position, which is activated by the methoxy group. electrochemsci.org The synthesis of quinoline derivatives often involves electrophilic cyclization reactions, such as the Skraup reaction, which was used to prepare 6-methoxy-8-nitroquinoline (B1580621) from 4-methoxy-2-nitroaniline. nih.gov

Direct nucleophilic substitution on the electron-rich quinoline ring is generally unfavorable unless a suitable leaving group is present. However, the ring can be activated for reaction with electrophiles through methods like ortho-lithiation. For example, 2,4-dimethoxyquinoline (B1594175) can be lithiated and subsequently alkylated. nih.gov A powerful method for functionalizing the quinoline core is through transition-metal-catalyzed cross-coupling reactions. The successful synthesis of 8-phenyl substituted quinolines via a Suzuki reaction highlights the reactivity of an 8-bromo-substituted quinoline precursor, demonstrating that the 8-position is amenable to such functionalization. nih.govrsc.org

Functional Group Interconversions involving Methoxy and Methyl Substituents

The methoxy and methyl groups on the this compound scaffold can undergo various chemical transformations, allowing for further molecular diversification.

Methoxy Group Interconversions: The aryl methyl ether of the methoxy group can be cleaved to yield the corresponding phenol (B47542) (a hydroxyquinoline). This demethylation is a common transformation. Studies on the related 2,4-dimethoxyquinoline show that demethylation can be achieved using reagents like 48% hydrobromic acid (HBr), which can lead to double demethylation, or more selectively using systems like trimethylsilyl (B98337) iodide (TMSI) with a N,N-dimethylaminopyridine (DMAP) scavenger for acid-sensitive substrates. nih.gov

Methyl Group Interconversions: The methyl groups, particularly the one at the 2-position (a quinaldine-type methyl group), are susceptible to oxidation. The C-2 methyl group is activated by the adjacent ring nitrogen. Research on 8-bromo-2,6-dimethylquinoline (B1381944) has shown that the methyl group at the 2-position can be selectively oxidized to a carbaldehyde (an aldehyde group) using selenium dioxide in dioxane. nih.govnih.gov Under these relatively mild conditions, the methyl group at the 6-position remains intact, showcasing the differential reactivity of the two methyl substituents. nih.gov Harsher conditions would be required to oxidize the C-6 methyl group. nih.gov

Below is a table summarizing these interconversions:

Table 1: Functional Group Interconversions

| Substituent | Position | Reaction Type | Reagent(s) | Product Functional Group | Citation |

|---|---|---|---|---|---|

| Methoxy | 6 | Demethylation | HBr or TMSI/DMAP | Hydroxyl | nih.gov |

Cycloaddition and Annulation Reactions with this compound Precursors

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful strategy for building complex polycyclic systems from quinoline precursors. Derivatives of 6-methoxyquinoline (B18371) can serve as building blocks in these transformations.

One significant example is the Ugi-azide reaction, a multi-component reaction, which has been used to construct a tetrazole ring onto a quinoline core. Starting from 6-methoxyquinolin-8-amine, reaction with an aldehyde, an isocyanide, and trimethylsilyl azide (B81097) yields a tetrazole-substituted quinoline derivative. nih.gov This demonstrates the utility of an amino-functionalized precursor for annulation.

Another prominent annulation strategy involves the reaction of a quinoline-2-carbaldehyde derivative with a binucleophile. For instance, 8-bromo-6-methylquinoline-2-carbaldehyde reacts with N¹-methylbenzene-1,2-diamine at high temperature in nitrobenzene (B124822). nih.gov In this reaction, the nitrobenzene acts as both a solvent and a mild oxidant, leading to the formation of a new benzimidazole (B57391) ring fused at the 2-position of the quinoline, creating an 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline structure. rsc.orgnih.gov

These reactions are governed by principles of cycloaddition, such as those described by the Woodward-Hoffman rules for pericyclic reactions, which dictate the feasibility of reactions under thermal or photochemical conditions based on the number of π-electrons involved. rsc.org

Table 2: Examples of Annulation Reactions with Quinoline Precursors

| Quinoline Precursor | Reagents | Reaction Type | Resulting Fused Ring | Citation |

|---|---|---|---|---|

| 6-methoxyquinolin-8-amine | Propanal, tert-butyl isocyanide, trimethylsilyl azide | Ugi-azide | Tetrazole | nih.gov |

Photochemical and Electrochemical Transformations of Quinoline Derivatives

Photochemical Transformations: Quinoline derivatives are known for their rich photophysical and photochemical properties. The photoexcited triplet state (T₁) of 6-methoxyquinoline has been identified as a locally excited ³ππ* state. citedrive.com This excited state can undergo various processes, including phosphorescence and intersystem crossing. The presence of substituents and the solvent environment can significantly influence the dynamics of these photoexcited states. citedrive.com Furthermore, complex quinoline derivatives, such as 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, are known to exhibit blue fluorescence, a direct consequence of photochemical de-excitation processes. rsc.orgnih.gov Photoirradiation can also be used to promote reactions; for example, the reduction of quinolines can be achieved using triethylsilane under 300 nm light. nih.gov

Electrochemical Transformations: The quinoline nucleus is electrochemically active and can undergo both oxidation and reduction. The electrochemical behavior is highly dependent on the substituents present.

Oxidation: The electrolytic oxidation of substituted quinolines can lead to the cleavage of the benzene (B151609) ring to form quinolinic acids (pyridine-2,3-dicarboxylic acids). acs.org The presence of electron-donating groups, such as a methyl group, has been shown to facilitate the oxidation of the quinoline system. nih.gov In studies on hydroxyquinolines, the oxidation mechanism has been found to be a complex ECEC (electrochemical-chemical-electrochemical-chemical) process, often involving protonation of the ring nitrogen. nih.gov In some cases, electrochemical oxidation can lead to complete mineralization of the quinoline molecule. nih.gov

Reduction: The quinoline ring can be electrochemically reduced. Reduction potentials for quinolinium salts have been measured in the range of -0.43 to -1.08 V. nih.gov Electrocatalytic hydrogenation provides a route to reduce the pyridine (B92270) ring of quinoline, yielding 1,2,3,4-tetrahydroquinoline. researchgate.net Mechanistic studies suggest that the electrochemical reduction can proceed via a CECE-type mechanism, where a chemical step (protonation) precedes the electrochemical reduction step. rsc.org

Electrochemical Functionalization: Beyond simple oxidation or reduction, electrochemical methods can be used to directly functionalize the quinoline ring. For example, an electrochemical method has been developed for the selective C3-thiolation of quinolines. rsc.org Similarly, electrochemical oxidative amination of quinoline N-oxides can be used to form C-N bonds at the C2 or C4 positions. mdpi.com

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethoxyquinoline |

| 6-methoxy-2-methyl-8-nitroquinoline |

| 4-methoxy-2-nitroaniline |

| 6-methoxy-8-nitroquinoline |

| 8-bromo-2,6-dimethylquinoline |

| 8-bromo-6-methylquinoline-2-carbaldehyde |

| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

| Trimethylsilyl iodide |

| N,N-dimethylaminopyridine |

| Selenium dioxide |

| 6-methoxyquinolin-8-amine |

| Trimethylsilyl azide |

| N¹-methylbenzene-1,2-diamine |

| 6-hydroxyquinoline |

| 1,2,3,4-tetrahydroquinoline |

| Quinolinic acid |

Applications of 6 Methoxy 2,8 Dimethylquinoline and Its Derivatives in Catalysis and Materials Science

6-Methoxy-2,8-dimethylquinoline as a Ligand in Metal-Catalyzed Reactions

Quinoline-based metal complexes have garnered considerable interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. colab.ws The unique physicochemical properties, electronic configurations, and steric arrangements of these complexes make them highly attractive for a multitude of applications. colab.ws The coordination behavior of the quinoline (B57606) moiety with various transition metals forms the basis for the application of these complexes in diverse fields. colab.ws The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, as the precise and selective introduction of various functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. researchgate.net

Design and Synthesis of Organometallic Complexes Incorporating Quinoline Ligands

The synthesis of organometallic complexes featuring quinoline ligands is a significant area of research. dntb.gov.ua The design of these complexes often involves the strategic placement of substituents on the quinoline ring to tune the steric and electronic properties of the ligand, thereby influencing the reactivity and selectivity of the resulting metal complex. acs.org For instance, the use of quinoline-based Sb ligands has been explored for binding various coinage metals like Ag(I), Au(I), and Cu(I). acs.org

The synthesis of these complexes can be achieved through various methods. One common approach involves the reaction of a suitable metal precursor with the quinoline ligand in an appropriate solvent. For example, L-type Pt complexes, such as (SbQ₃)PtCl₂ and (SbQ₂Ph)PtCl₂, have been synthesized by reacting PtCl₂ with one equivalent of the corresponding quinoline-containing stibine (B1205547) ligand in acetonitrile (B52724) at elevated temperatures. acs.org The resulting complexes can be characterized using a range of analytical techniques, including NMR spectroscopy and X-ray crystallography, to confirm their structure and bonding. acs.orgacs.org

| Complex | Synthesis Method | Reactants | Solvent | Yield |

| (SbQ₃)PtCl₂ | Ligand Exchange | PtCl₂ and SbQ₃ | MeCN | 75% |

| (SbQ₂Ph)PtCl₂ | Ligand Exchange | PtCl₂ and SbQ₂Ph | MeCN | 85% |

Catalytic Performance in Specific Organic Transformations (e.g., Cross-Dehydrogenative Coupling)

Quinoline-based organometallic complexes have demonstrated efficacy as catalysts in a variety of organic transformations. One notable application is in cross-dehydrogenative coupling (CDC) reactions. These reactions are of significant interest as they allow for the formation of C-C and C-heteroatom bonds through the direct coupling of two C-H bonds, representing an atom-economical approach to molecular synthesis.

While specific examples detailing the use of this compound in CDC are not prevalent in the provided search results, the broader class of quinoline derivatives has been extensively studied as directing groups in such transformations. The nitrogen atom of the quinoline ring can coordinate to a metal center, directing the C-H activation to a specific position on the quinoline scaffold or a tethered substrate. This directing group ability is a key principle in achieving regioselectivity in C-H functionalization reactions. researchgate.net

The development of methods for the regioselective direct C-H functionalization of quinoline derivatives using transition metal catalysis is of high importance for the atom- and step-economical synthesis of libraries of quinoline-containing compounds. researchgate.net

Mechanistic Insights into Quinoline-Mediated Catalysis

Understanding the mechanism of quinoline-mediated catalysis is crucial for the rational design of more efficient and selective catalysts. researchgate.net Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, and computational modeling. researchgate.net

In the context of C-H functionalization, the generally accepted mechanism involves several key steps. The reaction typically begins with the coordination of the quinoline nitrogen to the metal catalyst. This is followed by C-H bond activation, which can occur through various pathways, including concerted metalation-deprotonation or oxidative addition. The resulting metallacyclic intermediate can then react with a coupling partner, and a subsequent reductive elimination step regenerates the active catalyst and releases the functionalized product. researchgate.net

For example, in the iron-catalyzed, visible-light-driven hydroxyalkylation of quinolines, a proposed mechanism involves the interaction of an iron complex with a carboxylic acid to form an iron carboxylate. This species undergoes light-promoted decarboxylation to generate an alkyl radical, which then reacts with a protonated quinoline to form a nitrogen-centered alkyl quinolyl radical cation. Oxidation by an Fe(III) species leads to a cation that ultimately yields the 4-hydroxyalkyl quinoline product. mdpi.com

Role of Quinoline Derivatives in Materials Science, including their potential in photoluminescent materials

Quinoline derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. researchgate.net They are key components in the construction of various high-tech devices, including organic light-emitting diodes (OLEDs), photodiode detectors, and photovoltaic cells. researchgate.net The high thermal and redox stability, coupled with efficient electron-transporting properties and high photoluminescence quantum yields, make them ideal candidates for these applications. researchgate.net

The introduction of different functional groups onto the quinoline core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths. researchgate.net For instance, the insertion of phenyl, nitro, amino, and dimethylamino groups can significantly alter the solvatochromic and photophysical characteristics of quinoline derivatives. researchgate.net

Metal complexes of quinoline derivatives are also prominent in the field of photoluminescent materials. researchgate.net For example, a zinc(II) chelate with 5,7-dichloro-8-hydroxyquinoline exhibits strong photoluminescence with an emission maximum at 509 nm in the solid state and bright green electroluminescence at 545 nm. researchgate.net Similarly, other metal complexes with quinoline derivatives have been shown to emit in the range of 520 nm to 590 nm, with their processability and color emission suggesting potential for practical applications in optoelectronic devices. researchgate.net

| Quinoline Derivative | Application | Key Property |

| Generic Quinoline Derivatives | OLEDs, Photodiodes, Photovoltaics | Electron-transporting, high photoluminescence quantum yield researchgate.net |

| 5,7-dichloro-8-hydroxyquinoline Zinc(II) Chelate | Light-emitting layer in OLEDs | Strong photoluminescence (509 nm), green electroluminescence (545 nm) researchgate.net |

| Quinoline-tagged probes | Fluorescent sensors | Sensing of nitro-phenolic compounds and Zn2+ ions rsc.orgrsc.org |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Fluorescent probe for Zinc | Increased fluorescence intensity upon binding Zn2+ nih.gov |

Use as Synthetic Intermediates for Complex Molecule Synthesis

Quinoline derivatives, including those with a 6-methoxy-2,8-dimethyl substitution pattern, serve as valuable synthetic intermediates for the construction of more complex molecules. Their inherent reactivity and the ability to undergo a variety of chemical transformations make them versatile building blocks in organic synthesis.

For example, 6-methoxy-2-arylquinoline-4-carboxylic acids have been synthesized and subsequently converted to their corresponding methyl esters. nih.gov This transformation highlights the utility of the quinoline core as a scaffold upon which further chemical modifications can be made. The synthesis of these compounds often starts from simpler precursors, and through a series of reactions, the desired quinoline derivative is constructed. nih.gov

The direct C-H functionalization of quinolines is a powerful strategy for their use as synthetic intermediates. researchgate.net This approach allows for the late-stage introduction of functional groups, which is a highly desirable feature in the synthesis of complex molecules and in the generation of chemical libraries for drug discovery and materials science research. researchgate.net The regioselectivity of these functionalization reactions is often controlled by the choice of catalyst and directing group. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Substituted Quinolines

The synthesis of quinoline (B57606) derivatives has been a cornerstone of organic chemistry for over a century, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. tandfonline.com However, these traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov Consequently, a major thrust in modern quinoline research is the development of novel and sustainable synthetic routes that are more environmentally friendly and efficient. tandfonline.comrsc.org

Recent advancements have focused on "green" chemistry principles, including the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields. tandfonline.comfrontiersin.org Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and enhance efficiency in the preparation of fused quinoline-thiones and other derivatives. frontiersin.org Similarly, ultrasound-assisted methods have demonstrated improved yields for quinoline-imidazolium hybrids compared to conventional heating. frontiersin.org

A significant trend is the exploration of one-pot multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds from simple starting materials in a single synthetic operation. rsc.org MCRs are inherently atom-economical and offer a streamlined approach to generating diverse libraries of substituted quinolines. rsc.org The use of recyclable and reusable catalysts, such as the solid acid catalyst Nafion NR50, in reactions like the Friedländer synthesis, further contributes to the sustainability of these processes. mdpi.com

The application of nanocatalysts is also a rapidly growing area. nih.gov Metal nanoparticles, including copper, zinc, and gold, have been employed to catalyze the synthesis of quinolines with high efficiency and selectivity. nih.govnih.govrsc.org For example, copper nanoparticles have been used in the Knoevenagel condensation to produce quinoline-acridine hybrids. nih.gov These nanocatalysts often allow for milder reaction conditions and can be easily recovered and reused, adding to the green credentials of the synthetic protocol. nih.gov Electrocatalysis is another emerging sustainable method, with recent studies demonstrating the metal-free electrocatalytic [4+2] annulation for the synthesis of fused tricyclic quinoline derivatives. acs.org

Future efforts in this area will likely focus on expanding the scope of green solvents, such as water and bio-based solvents like Cyrene, and developing even more efficient and selective catalytic systems. tandfonline.comresearchgate.net The goal is to create a toolbox of synthetic methodologies that are not only high-yielding and versatile but also minimize environmental impact.

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and quinoline chemistry is no exception. nih.gov These computational tools offer the potential to dramatically accelerate the design and discovery of novel quinoline derivatives with desired properties. azoai.com

One of the key applications of AI in this context is de novo drug design, where generative models are used to create novel molecular structures. nih.gov For example, the Medical Generative Adversarial Network (MedGAN), which combines a Wasserstein GAN (WGAN) with a Graph Convolutional Network (GCN), has been successfully used to generate novel quinoline scaffolds. azoai.com This approach has demonstrated the ability to produce a significant number of valid and novel quinoline molecules that retain essential drug-like characteristics. azoai.com

Machine learning models are also being developed to predict the physicochemical properties and biological activities of quinoline derivatives. researchgate.netresearchgate.net These models can be trained on existing datasets of quinoline compounds to learn the relationships between their molecular structures and their properties. This predictive power allows researchers to screen large virtual libraries of quinoline derivatives and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.net For instance, ML models have been developed to predict the reactive sites of electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net

Furthermore, AI and ML can be applied to optimize synthetic routes and predict the outcomes of chemical reactions. researchgate.net By analyzing vast amounts of reaction data, these models can help chemists identify the optimal conditions for synthesizing a target quinoline molecule. researchgate.net The development of sophisticated algorithms that can understand and predict complex chemical transformations is an active area of research. researchgate.net

The future of quinoline research will undoubtedly involve a deeper integration of AI and ML. researchgate.net As more high-quality data becomes available, the predictive accuracy of these models will continue to improve. This will enable a more rational and targeted approach to the design of quinoline-based compounds for a wide range of applications, from new pharmaceuticals to advanced materials. nih.gov

Exploration of New Catalytic Applications for Quinoline-Based Systems

The unique electronic and structural properties of the quinoline scaffold make it a versatile platform for the development of novel catalysts. Quinoline derivatives can act as ligands that coordinate with metal centers to form catalytically active complexes, or they can function as organocatalysts themselves.

A significant area of research is the use of chiral quinoline-based ligands in asymmetric catalysis. researchgate.net These ligands can induce enantioselectivity in a variety of chemical transformations, leading to the synthesis of single-enantiomer products, which is crucial in the pharmaceutical industry. The development of new quinoline-containing chiral ligands and their corresponding metal complexes is an ongoing effort to expand the toolbox of asymmetric synthesis. researchgate.net

Quinoline-based systems have also been investigated as catalysts for a range of organic reactions. For example, zeolite-based catalysts have been used for the synthesis of quinoline compounds from aniline (B41778) and alcohols. rsc.org The catalytic activity in these systems has been correlated with the Lewis acid sites on the catalyst. rsc.org Palladium supported on various materials has been shown to be an effective catalyst for the hydrogenation of quinolines. researchgate.netrsc.org

The exploration of quinoline derivatives in photocatalysis is another emerging trend. The extended π-system of the quinoline ring allows it to absorb light and participate in photo-redox processes. This opens up possibilities for using quinoline-based compounds as photosensitizers or photocatalysts in a variety of light-driven chemical transformations.

Future research in this area will likely focus on the design of more sophisticated and efficient quinoline-based catalytic systems. This includes the development of catalysts for new types of chemical reactions, as well as the improvement of existing catalysts in terms of activity, selectivity, and stability. The immobilization of quinoline-based catalysts on solid supports to facilitate their recovery and reuse is also a key area of interest. researchgate.net

Advanced Spectroscopic and Structural Analysis Techniques for Elucidating Complex Quinoline Systems

A thorough understanding of the structure and properties of quinoline derivatives at the molecular level is essential for their rational design and application. Advanced spectroscopic and structural analysis techniques play a pivotal role in providing this detailed information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of quinoline derivatives in solution. acs.org One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the different atoms in the molecule. nih.govpublish.csiro.au However, for complex substituted quinolines, 1D NMR spectra can be difficult to interpret due to overlapping signals and complex coupling patterns. acs.org In such cases, two-dimensional (2D) NMR techniques, such as Correlation SpectroscopY (COSY), are invaluable. acs.orgresearchgate.net COSY experiments reveal the connectivity between different protons in the molecule, allowing for the unambiguous assignment of signals and the confirmation of the substitution pattern. acs.org Advanced NMR techniques can also be used to study the conformation and dynamics of quinoline derivatives in solution. uncw.eduuncw.edu

Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), are also routinely used to characterize quinoline derivatives. mdpi.comresearchgate.net IR spectroscopy provides information about the functional groups present in the molecule, while MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. mdpi.comresearchgate.net

Future trends in this area will likely involve the application of more advanced and sensitive analytical techniques. This may include the use of higher-field NMR spectrometers for improved resolution, as well as the development of new pulse sequences for studying complex molecular interactions. In the realm of X-ray crystallography, advancements in synchrotron radiation sources and detectors are enabling the analysis of smaller and more challenging crystals. wikipedia.org The combination of data from multiple analytical techniques, coupled with computational modeling, will continue to provide a comprehensive understanding of the structure and function of complex quinoline systems. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2,8-dimethylquinoline, and what factors influence yield?

- Methodological Answer :

- Route 1 : Bromination of 6-methoxyquinoline followed by alkylation with methyl iodide under basic conditions (e.g., Et₃N in THF) .

- Route 2 : Friedländer synthesis using 2,8-dimethyl-substituted aniline derivatives and glycerol in concentrated sulfuric acid .

- Critical Factors : Temperature control (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of methylating agents. Yields typically range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.9 ppm) and methyl (-CH₃, δ ~2.5 ppm) groups. Aromatic protons appear between δ 6.8–8.5 ppm .

- FT-IR : Key peaks include C-O stretch (methoxy, ~1250 cm⁻¹) and quinoline ring vibrations (C=N, ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 187.2 (calculated for C₁₂H₁₃NO) with fragmentation patterns confirming substituent positions .

Q. How does the solubility profile of this compound affect its experimental applications?

- Methodological Answer :

- Solubility Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | Insoluble | 25 | |

| Ethanol | 12.5 | 25 | |

| DCM | 45.2 | 25 |

- Implications : Low water solubility necessitates use of organic solvents (e.g., DMSO for biological assays) or surfactants for in vitro studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites. Methoxy groups increase electron density at C-5/C-7 positions, favoring electrophilic substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?

- Methodological Answer :

- Data Triangulation : Compare in vitro (e.g., cytotoxicity assays ) and in silico results (e.g., ADMET predictions ).

- Batch Consistency : Verify purity (>98% via HPLC ) and stereochemical stability (e.g., X-ray crystallography ).

- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent effects (e.g., DMSO inhibition ).

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

- Methodological Answer :

- Scale-Up Issues :

- Exothermic Reactions : Use continuous flow reactors to control temperature during alkylation .

- Purification : Replace column chromatography with fractional distillation or crystallization for cost efficiency .

- Yield vs. Purity Trade-offs : High-pressure liquid chromatography (HPLC) monitoring ensures >99% purity while maintaining yields >70% .

Contradiction Analysis and Data Interpretation

Q. How do structural modifications (e.g., substituent position) alter the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts between this compound (λₘₐₓ ~320 nm) and analogs (e.g., 6-Methoxy-4-methylquinoline, λₘₐₓ ~305 nm) to assess conjugation effects .

- Fluorescence Quenching : Methoxy groups enhance quantum yield (Φ = 0.45) compared to unsubstituted quinolines (Φ = 0.22) due to reduced non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.